alpha-Estradiol 3-benzoate

Vue d'ensemble

Description

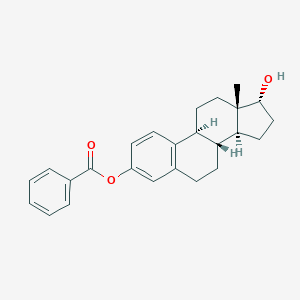

Alpha-Estradiol 3-benzoate, an ester derivative of the main estrogen hormone estradiol, has been a subject of interest in various scientific studies. It is known for its potential applications in polymer-drug conjugates and its interactions with biological systems.

Synthesis Analysis

The synthesis of alpha-Estradiol 3-benzoate involves its chemical modification and binding to polymers. For example, Zovko et al. (2004) described the synthesis of a polymer-estradiol conjugate where alpha-Estradiol 3-benzoate was converted to estradiol-3-benzoate-17-(benzotriazole-1-carboxylate) and then reacted with poly(alpha,beta-(N-2-hydroxyethyl-DL-aspartamide))-poly(alpha,beta-(N-2-aminoethyl-DL-aspartamide)) copolymer (PAHA) (Zovko et al., 2004).

Molecular Structure Analysis

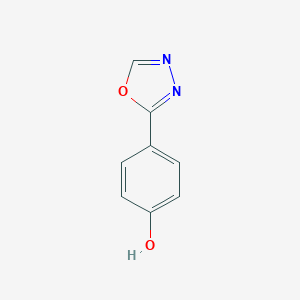

The molecular structure of alpha-Estradiol 3-benzoate is characterized by the presence of a benzyl ester at the C-3 position. Its structure allows for specific interactions with estrogen receptors, though with a reduced binding affinity compared to estradiol (Definitions, 2020).

Applications De Recherche Scientifique

Subheading Cardiovascular Protective Effects of Estradiol Metabolites

Estradiol, an abundant endogenous estrogen, plays a crucial role in cardiovascular protection. Notably, the protective effects of estradiol are mediated through both estrogen receptor-dependent and independent mechanisms. Intriguingly, some of estradiol's metabolites have shown potent biological effects through ER-independent pathways, suggesting that estradiol's cardiovascular protective effects might also be mediated by its endogenous metabolites. Understanding the intricate mechanisms of these effects could unveil new insights into cardiovascular protection strategies (Dubey & Jackson, 2001).

Neuroprotective Potential

Subheading Neuroprotective and Cognitive Benefits of Estrogens

Estrogens, including estradiol, have been recognized for their protective roles against neurodegeneration and the consequent cognitive decline, especially in aging females. Clinical data have shown mixed results regarding the benefits of estrogen therapy on cognition in postmenopausal women. However, the 'critical period hypothesis' suggests that the timing of estrogen therapy initiation post-menopause is crucial for its effectiveness in cognitive protection. Experimental data support that beneficial effects of estradiol on cognition and neuroplasticity are reduced if estradiol is administered after a long-term ovarian hormone deprivation, indicating a potential critical period for estrogen's neuroprotective effects (Daniel, 2013).

Ovulation Process

Subheading Role of Estradiol in Ovulation

Contrary to the traditional belief that ovulation is primarily triggered by estradiol, recent evidence points towards progesterone playing a more critical role. A luteinizing hormone-independent preovulatory progesterone surge in circulation, reaching approximately 0.5 ng/mL, is proposed as the true physiological trigger of ovulation. This perspective reconciles the dual role of progesterone in both triggering ovulation and preventing it during pregnancy or when administered as a synthetic progestin in birth control formulations. Furthermore, it has been observed that estradiol benzoate can trigger ovulation even in the complete absence of progesterone, further complicating our understanding of the ovulation process (Dozortsev & Diamond, 2020).

Receptor Complexes in Breast Cancer

Subheading Extranuclear Actions of Estrogen Receptor α in Breast Cancer

Recent studies have explored the role of various receptor complexes in mediating the rapid, extranuclear effects of estradiol. These effects, involving pathways like the insulin-like growth factor 1 receptor (IGF-1R) and epidermal growth factor receptor (EGFR), result in enhanced cell proliferation and reduced apoptosis. Interestingly, estrogen receptor alpha (ER alpha) mediates rapid signals of estradiol by forming protein/protein complexes with many signaling molecules, even though it lacks transmembrane and kinase domains. These findings indicate the complexity of estradiol's action mechanisms and open doors to more targeted strategies for hormone-dependent breast cancer treatment (Song et al., 2006).

Safety And Hazards

Orientations Futures

Research suggests that membrane estrogen receptor α signaling modulates the sensitivity to estradiol treatment in a dose- and tissue-dependent manner . This could have implications for the use of alpha-Estradiol 3-benzoate and other estradiol derivatives in hormone replacement therapy and other medical applications .

Propriétés

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIFTLBWAOGQBI-ABMICEGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858951 | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Estradiol 3-benzoate | |

CAS RN |

6045-53-0 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol, 3-benzoate, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6045-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006045530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17α-diol 3-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ESTRADIOL 3-BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB090UC9W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)

![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)